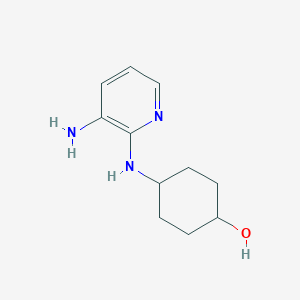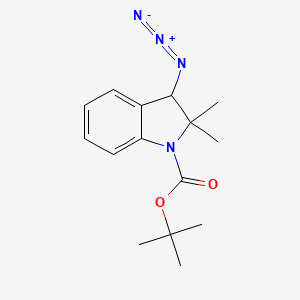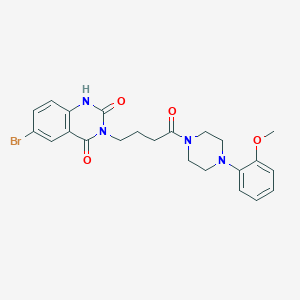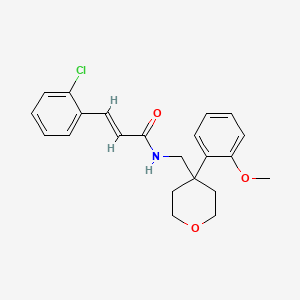![molecular formula C21H20N4O3S B2397080 2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941968-34-9](/img/structure/B2397080.png)
2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thiazole ring, which is a type of heterocyclic compound that includes a nitrogen and a sulfur atom in the ring. It also has a pyridine ring, a benzamide group, and a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and pyridine rings would likely contribute to the compound’s rigidity and shape .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the benzamide group might undergo hydrolysis to form a carboxylic acid and an amine. The thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Scientific Research Applications
Synthesis and Cytotoxicity
Researchers have been exploring the synthesis of compounds with structures similar to the chemical for their potential anticancer properties. For instance, compounds synthesized from starting benzamides and tested for cytotoxicity against various cancer cell lines, including human monocytic leukemia and human hepatoma cells, exhibited significant effects, suggesting a route for the development of new anticancer agents (M. Hour et al., 2007).
Antimicrobial and Antituberculosis Activity
Another area of application is the development of compounds with antimicrobial and antituberculosis activities. Novel heterocyclic compounds synthesized from carboxy-acid anhydrides have shown promise in creating polycyclic heteroaromatic compounds with potential antimicrobial applications (J. Patankar et al., 2008). Similarly, thiazole and thiadiazole analogs have been developed as adenosine receptor antagonists, a class of compounds that could offer insights into molecular recognition and potential therapeutic applications (J. V. van Muijlwijk-Koezen et al., 2001).
Synthesis and Characterization for Biological Activities
The synthesis and characterization of new compounds, including their cytotoxic activities against cancer cells, form a significant part of research into similar chemical structures. For instance, the creation of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, followed by their screening against Ehrlich Ascites Carcinoma (EAC) cells, is a testament to the ongoing research into the synthesis of biologically active compounds (Ashraf S. Hassan et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-N-(pyridin-4-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-28-15-4-2-14(3-5-15)19(26)25-21-24-18-16(6-7-17(18)29-21)20(27)23-12-13-8-10-22-11-9-13/h2-5,8-11,16H,6-7,12H2,1H3,(H,23,27)(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXRNPWGEZKHNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NCC4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-hydroxy-5-phenyl-4-tosyl-1H-pyrrol-2(5H)-one](/img/structure/B2396999.png)
![2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2397000.png)





![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2397011.png)



![8-(3-ethoxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397018.png)
![N-(3-methylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2397019.png)
![4-(dimethylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2397020.png)